[2,4-Di(propan-2-yl)phenyl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Di(propan-2-yl)phenylmethanone is an organic compound characterized by the presence of two isopropyl groups attached to a phenyl ring, which is further connected to a phenylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di(propan-2-yl)phenylmethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of 2,4-Di(propan-2-yl)phenylmethanone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Di(propan-2-yl)phenylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution reactions can occur, where the isopropyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2,4-Di(propan-2-yl)phenylmethanone is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for probing the active sites of enzymes.
Medicine
In medicinal chemistry, 2,4-Di(propan-2-yl)phenylmethanone derivatives are investigated for their pharmacological properties. These derivatives may exhibit anti-inflammatory, analgesic, or antimicrobial activities.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable component in the formulation of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 2,4-Di(propan-2-yl)phenylmethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The pathways involved may include the inhibition of enzyme activity through competitive binding or the activation of signaling cascades that lead to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: Similar in structure but lacks the isopropyl groups.
Acetophenone: Contains a phenyl group attached to a carbonyl group but lacks additional substituents.
Dibenzoylmethane: Contains two benzoyl groups attached to a central methylene group.
Uniqueness
The presence of isopropyl groups in 2,4-Di(propan-2-yl)phenylmethanone imparts unique steric and electronic properties. These features influence its reactivity and interaction with other molecules, making it distinct from other similar compounds.
Properties
CAS No. |
56177-34-5 |
---|---|
Molecular Formula |
C19H22O |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
[2,4-di(propan-2-yl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C19H22O/c1-13(2)16-10-11-17(18(12-16)14(3)4)19(20)15-8-6-5-7-9-15/h5-14H,1-4H3 |
InChI Key |
BIJCMXDCASBEOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.